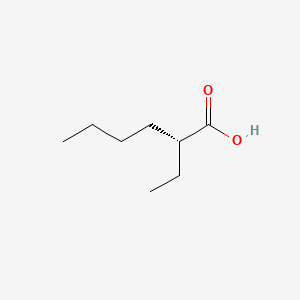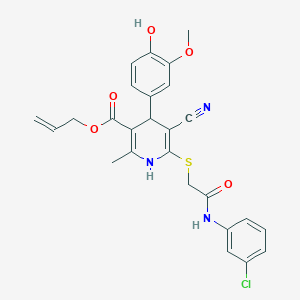![molecular formula C23H28N4O2S B2468124 N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476451-73-7](/img/structure/B2468124.png)
N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include things like its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This would include properties like the compound’s melting point, boiling point, solubility, density, and refractive index. It could also include its spectral properties, like its UV/Vis, IR, NMR, and mass spectra .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research indicates that derivatives related to the compound have been synthesized and tested for their antimicrobial efficacy. For example, Desai et al. (2013) synthesized a series of compounds with structural similarities, which were evaluated for their antibacterial and antifungal activities, showing potential therapeutic applications for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization
Studies also highlight the synthesis and characterization of similar compounds. Pokhodylo and Obushak (2019) developed methods for synthesizing triazole derivatives, offering insights into chemical reactions and potential applications in developing new pharmaceuticals (Pokhodylo & Obushak, 2019).
Herbicidal Activities
Luo et al. (2008) investigated the herbicidal activities of triazolinone derivatives, identifying compounds with promising efficacy against broadleaf weeds in rice fields, showcasing the agricultural applications of such chemicals (Luo, Jiang, Wang, Chen, & Yang, 2008).
Enzyme Inhibitory Activities
Virk et al. (2018) synthesized compounds exhibiting inhibitory activities against enzymes like carbonic anhydrase and cholinesterases, suggesting potential for therapeutic use in treating diseases associated with these enzymes (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Molecular Docking Studies
Karayel (2021) conducted molecular docking studies on benzimidazole derivatives, including triazole, to understand their anti-cancer properties, indicating the importance of structural analysis in drug design (Karayel, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-5-14-30-23-26-25-20(27(23)21-16(3)8-7-9-17(21)6-2)15-24-22(28)18-10-12-19(29-4)13-11-18/h7-13H,5-6,14-15H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCXNGZYFWPVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
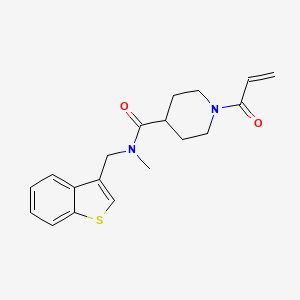
![5-Oxaspiro[2.4]heptan-1-ylmethanamine](/img/structure/B2468043.png)
![9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2468045.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2468048.png)
![tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2468049.png)
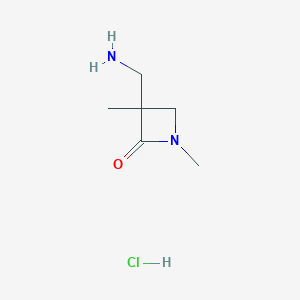
![6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2468051.png)
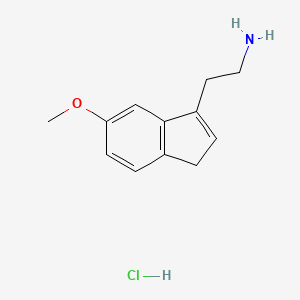
![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2468054.png)
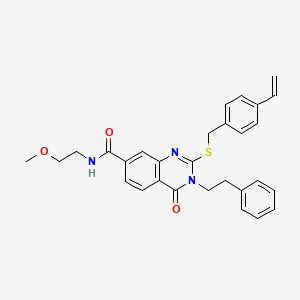
![3-tert-butyl-2-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B2468060.png)
![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2468061.png)
